An In-depth Technical Guide to the Synthesis of 2-((tert-Butoxycarbonyl)(methyl)amino)propanoic Acid
An In-depth Technical Guide to the Synthesis of 2-((tert-Butoxycarbonyl)(methyl)amino)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-((tert-Butoxycarbonyl)(methyl)amino)propanoic acid, a valuable N-methylated amino acid derivative commonly utilized in peptide synthesis and drug discovery. This document details the synthetic pathway, experimental protocols, quantitative data, and safety considerations associated with the preparation of this compound, also known as N-Boc-N-methyl-L-alanine.
Synthetic Pathway Overview
The synthesis of 2-((tert-Butoxycarbonyl)(methyl)amino)propanoic acid is typically achieved through a two-step process commencing with the readily available amino acid, L-alanine. The first step involves the protection of the primary amine of L-alanine with a tert-butoxycarbonyl (Boc) group. The resulting N-Boc-L-alanine is then subjected to N-methylation to yield the final product.
Experimental Protocols
Step 1: Synthesis of N-(tert-Butoxycarbonyl)-L-alanine
This procedure details the protection of the amino group of L-alanine using di-tert-butyl dicarbonate.
Materials:
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L-Alanine
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Sodium hydroxide (NaOH)
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Di-tert-butyl dicarbonate ((Boc)₂O)
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Tetrahydrofuran (THF)
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Water (H₂O)
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Petroleum ether
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4 M Hydrochloric acid (HCl)
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Ethyl acetate (EtOAc)
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Saturated brine solution
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Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
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To a suspension of L-alanine (10.00 g, 112.24 mmol) in 56 mL of water, add sodium hydroxide (6.73 g, 168.36 mmol) at 0°C.
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To this solution, add 56 mL of THF followed by the dropwise addition of di-tert-butyl dicarbonate (31.85 g, 145.91 mmol).
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The resulting solution is stirred at room temperature for 17 hours.
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The reaction mixture is then extracted twice with 100 mL portions of petroleum ether.
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The aqueous layer is acidified to a pH of 1 with a 4 M HCl aqueous solution.
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The acidified aqueous layer is extracted four times with 100 mL portions of ethyl acetate.
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The combined organic phases are washed with 100 mL of saturated brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo to yield the product.[1]
Step 2: Synthesis of 2-((tert-Butoxycarbonyl)(methyl)amino)propanoic acid
This protocol describes the N-methylation of N-Boc-L-alanine using sodium hydride and methyl iodide.
Materials:
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N-(tert-Butoxycarbonyl)-L-alanine
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Sodium hydride (NaH), 60% dispersion in mineral oil
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Methyl iodide (CH₃I)
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Anhydrous Tetrahydrofuran (THF)
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Isopropyl alcohol
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1 M Hydrochloric acid (HCl)
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Ethyl acetate (EtOAc)
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Saturated brine solution
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
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Dissolve N-Boc-L-alanine in anhydrous THF (a recommended starting concentration is approximately 20 mL of THF per gram of sodium hydride to be used).
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Cool the solution in an ice bath.
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Add methyl iodide (a 5 to 10-fold molar excess is recommended).
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Carefully add sodium hydride (a 5 to 10-fold molar excess, accounting for the 60% dispersion) in small portions over several hours, allowing for the cessation of bubbling between additions.
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Once the addition of sodium hydride is complete, remove the ice bath and stir the reaction mixture overnight at room temperature.
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Cool the reaction mixture in an ice bath and cautiously quench the excess sodium hydride by the dropwise addition of isopropyl alcohol until bubbling ceases.
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Add a few milliliters of water dropwise to ensure the complete quenching of sodium hydride.
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Reduce the volume of the reaction mixture by approximately 80% using a rotary evaporator.
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Acidify the remaining aqueous solution to a pH of 2-3 using 1 M HCl.
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Extract the aqueous layer three times with ethyl acetate.
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Wash the combined organic layers with saturated brine, dry over anhydrous MgSO₄, and concentrate in vacuo to yield the final product.[2]
Quantitative Data
The following tables summarize the key quantitative data for the synthesis of 2-((tert-Butoxycarbonyl)(methyl)amino)propanoic acid.
Table 1: Reaction Parameters and Yields
| Step | Reaction | Starting Material | Key Reagents | Solvent(s) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Boc Protection | L-Alanine | (Boc)₂O, NaOH | THF, H₂O | 20 | 17 | ~100[1] |
| 2 | N-Methylation | N-Boc-L-alanine | NaH, CH₃I | THF | 20 | ~12-16 | ~80* |
*Yield reported for a similar N-methylation of a Boc-protected serine derivative.
Table 2: Physicochemical and Spectroscopic Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | ¹H NMR (CDCl₃, δ ppm) |
| N-Boc-L-alanine | C₈H₁₅NO₄ | 189.21 | 78-82 | 9.95 (br. s, 1H), 5.19-5.18 (d, J=5.5 Hz, 1H), 4.32-4.31 (m, 1H), 1.41 (s, 9H), 1.41-1.39 (d, J=7.8 Hz, 3H)[1] |
| 2-((tert-Butoxycarbonyl)(methyl)amino)propanoic acid | C₉H₁₇NO₄ | 203.24 | 90 | Data not available in the search results. |
Experimental Workflows and Signaling Pathways
The following diagrams illustrate the logical workflow of the synthesis and the key chemical transformations.
Safety Considerations
Several reagents used in this synthesis are hazardous and require careful handling in a controlled laboratory environment.
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Sodium Hydride (NaH): A flammable solid that reacts violently with water to produce flammable hydrogen gas. It can cause severe skin burns and eye damage. Handle under an inert atmosphere (e.g., nitrogen or argon) and away from water and sources of ignition. Wear appropriate personal protective equipment (PPE), including flame-retardant gloves and clothing, and eye protection.
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Methyl Iodide (CH₃I): A toxic and volatile liquid. It is a suspected carcinogen. Handle in a well-ventilated fume hood and wear appropriate gloves and eye protection.
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Di-tert-butyl dicarbonate ((Boc)₂O): A flammable solid and an irritant. Avoid inhalation of dust and contact with skin and eyes.
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Sodium Hydroxide (NaOH) and Hydrochloric Acid (HCl): Corrosive materials. Handle with appropriate PPE, including gloves and safety glasses.
Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety protocols.
